molecular formula C21H17N3O5 B13771046 Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- CAS No. 69557-23-9

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)-

Cat. No.: B13771046
CAS No.: 69557-23-9
M. Wt: 391.4 g/mol
InChI Key: ZBPIVKXLYMHYHV-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of glycine-derived enamino amides under Boc-deprotection conditions . This method is known for its high yield and operational simplicity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different functional groups depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions are typically quinazolinone derivatives, which have significant biological and chemical properties.

Scientific Research Applications

Benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Medicine: Quinazolinone derivatives are known for their therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives such as:

Uniqueness

What sets benzoic acid, 4-(3-(2-methyl-4-oxo-3(4H)-quinazolinyl)-2,6-dioxo-1-piperidinyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

CAS No.

69557-23-9

Molecular Formula

C21H17N3O5

Molecular Weight

391.4 g/mol

IUPAC Name

4-[3-(2-methyl-4-oxoquinazolin-3-yl)-2,6-dioxopiperidin-1-yl]benzoic acid

InChI

InChI=1S/C21H17N3O5/c1-12-22-16-5-3-2-4-15(16)19(26)23(12)17-10-11-18(25)24(20(17)27)14-8-6-13(7-9-14)21(28)29/h2-9,17H,10-11H2,1H3,(H,28,29)

InChI Key

ZBPIVKXLYMHYHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3CCC(=O)N(C3=O)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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